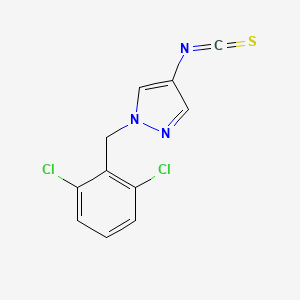

1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2,6-Dichlorobenzyl)-1-methylhydrazine” and “1-(2,6-DICHLOROBENZYL)PIPERAZINE” are two compounds that have a similar structure to the compound you’re asking about . They are provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “1-(2,6-DICHLOROBENZYL)PIPERAZINE” is available on ChemSpider . It has a molecular formula of C11H14Cl2N2, an average mass of 245.148 Da, and a mono-isotopic mass of 244.053406 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,6-DICHLOROBENZYL)PIPERAZINE” are available on ChemSpider . It has a density of 1.3±0.1 g/cm3, a boiling point of 332.4±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Chemistry and Properties

1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole is related to the broader class of compounds known for their versatile chemical properties and applications in various branches of chemistry, including pharmaceutical and agrochemical fields. The chemistry and properties of pyrazole derivatives have been extensively studied, revealing their potential for creating compounds with significant biological and electrochemical activity. These studies underscore the importance of pyrazole derivatives in developing new materials and drugs due to their diverse chemical reactivities and structural capabilities (Boča, Jameson, & Linert, 2011).

Synthesis and Biological Applications

Pyrazole derivatives, including 1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole, are recognized for their broad range of biological activities, including antimicrobial, anticancer, and antiviral properties. The synthesis of pyrazole heterocycles is a key area of research, with methodologies focusing on condensation followed by cyclization or multicomponent reactions (MCR), highlighting the compound's role as a pharmacophore in medicinal chemistry. These synthetic strategies are crucial for extending the categories of bioactive heterocyclic systems and developing new therapeutic agents (Dar & Shamsuzzaman, 2015).

Recent Developments in Pyrazole Derivatives

Recent advancements in the synthesis of pyrazole derivatives emphasize their therapeutic potential, with a focus on multicomponent reactions for generating molecules displaying a wide array of biological activities. The development of biologically active pyrazole derivatives via MCRs has gained popularity due to its efficiency and the ability to produce compounds with antibacterial, anticancer, antifungal, and antioxidant properties, among others. This approach supports the ongoing research and development of new drugs containing the pyrazole moiety, underscoring the significance of compounds like 1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole in drug discovery (Becerra, Abonía, & Castillo, 2022).

Safety And Hazards

properties

IUPAC Name |

1-[(2,6-dichlorophenyl)methyl]-4-isothiocyanatopyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N3S/c12-10-2-1-3-11(13)9(10)6-16-5-8(4-15-16)14-7-17/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZPVUAUAODINR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CN2C=C(C=N2)N=C=S)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dichlorobenzyl)-4-isothiocyanato-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2482998.png)

![N-methyl-1-(1-methyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/no-structure.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2483010.png)

![2-[4-(Aminomethyl)oxan-4-yl]acetic acid hydrochloride](/img/structure/B2483012.png)

methanone](/img/structure/B2483013.png)

![2-(3,4-dimethylphenyl)-3-(ethylthio)-N-(2-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2483017.png)

![N-(3-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2483018.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea](/img/structure/B2483020.png)